3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 3935-51-1
VCID: VC7865304
InChI: InChI=1S/C11H14FNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
SMILES: CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride

CAS No.: 3935-51-1

Cat. No.: VC7865304

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride - 3935-51-1

Specification

CAS No. 3935-51-1
Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Standard InChI Key YWZUEPMOWCDZAA-UHFFFAOYSA-N
SMILES CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl
Canonical SMILES CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride, with the molecular formula C₁₁H₁₅ClFNO . Its structure consists of a ketone group at position 1 of the propane chain, a dimethylamino group (-N(CH₃)₂) at position 3, and a 4-fluorophenyl ring attached to the ketone (Fig. 1). The hydrochloride salt enhances stability and solubility in aqueous media compared to the free base .

Table 1: Key Identifiers of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one Hydrochloride

PropertyValue
CAS Number3935-51-1
Molecular Weight195.23 g/mol
Molecular FormulaC₁₁H₁₅ClFNO
Synonyms4'-Fluoro-β-dimethylaminopropiophenone hydrochloride; Propiophenone, 3-(dimethylamino)-4'-fluoro-, hydrochloride

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound reveals absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F aromatic stretch), and 2700–2800 cm⁻¹ (C-H stretch of dimethylamino) . Nuclear magnetic resonance (NMR) data include:

  • ¹H NMR (400 MHz, D₂O): δ 7.85–7.82 (m, 2H, aromatic), 7.15–7.12 (m, 2H, aromatic), 3.65–3.58 (m, 2H, CH₂), 2.95 (s, 6H, N(CH₃)₂), 2.70–2.65 (m, 2H, CH₂) .

  • ¹³C NMR: δ 205.4 (C=O), 162.1 (C-F), 130.2–115.8 (aromatic carbons), 54.3 (N(CH₃)₂), 42.1–35.8 (CH₂ groups) .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a two-step process:

  • Condensation Reaction: 4-Fluorophenylacetone reacts with dimethylamine hydrochloride in the presence of formaldehyde under Mannich reaction conditions to form 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one .

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt .

Reaction Scheme:
4-Fluorophenylacetone+(CH₃)₂NH\cdotpHClHCHO3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-oneHClHydrochloride Salt\text{4-Fluorophenylacetone} + \text{(CH₃)₂NH·HCl} \xrightarrow{\text{HCHO}} \text{3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization and Yield

Key parameters for maximizing yield (reported up to 94% ):

  • Temperature: 0–5°C during Mannich reaction to minimize side products .

  • pH Control: Maintain pH 12–13 using sodium hydroxide to ensure efficient borohydride reduction in related intermediates .

  • Solvent: Methanol or ethanol preferred for solubility and easy removal .

Physicochemical Properties

Thermal and Solubility Profile

Table 2: Physicochemical Properties

PropertyValue
Melting Point141–143°C (decomposes)
Solubility>50 mg/mL in H₂O; soluble in methanol, ethanol
LogP (Partition Coefficient)1.85 (predicted)
Vapor Pressure0.0012 mmHg at 25°C

The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers under nitrogen .

Stability and Degradation

Stable under ambient conditions but degrades upon prolonged exposure to light or moisture, forming 4-fluorobenzoic acid and dimethylamine hydrochloride . Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Pharmaceutical Applications

Role in Citalopram Synthesis

This compound is a key intermediate in synthesizing citalopram hydrobromide, a selective serotonin reuptake inhibitor (SSRI) . The ketone undergoes stereoselective reduction using sodium borohydride to yield the alcohol precursor, which is further functionalized .

Critical Step:
KetoneNaBH₄, MeOH3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol\text{Ketone} \xrightarrow{\text{NaBH₄, MeOH}} \text{3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol}

Bioactivity and Structure-Activity Relationships

Structural analogs (e.g., 4-chlorophenyl derivatives) exhibit binding affinity for serotonin transporters (SERT) with Ki = 1.2 nM, though fluorinated variants show improved metabolic stability . The fluorine atom’s electronegativity enhances aromatic ring electron density, optimizing π-π interactions in SERT .

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